Setipafant

描述

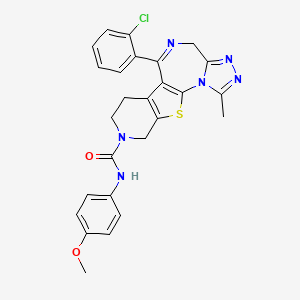

塞替帕凡是一种合成的、小分子药物,作为血小板活化因子受体 (PAFR) 的拮抗剂。 它最初由 Ipsen SA 公司开发,用于治疗各种炎症性疾病,包括溃疡性结肠炎、克罗恩病和消化性溃疡 。 塞替帕凡的分子式为 C26H23ClN6O2S,分子量为 519.02 g/mol .

准备方法

塞替帕凡是通过一系列化学反应合成的,这些反应涉及三唑噻吩二氮杂卓的形成。合成路线通常包括以下步骤:

三唑环的形成: 这是通过在特定条件下使适当的起始原料反应来实现的,从而形成三唑环。

噻吩二氮杂卓环的形成: 然后使三唑中间体与其他试剂反应,形成噻吩二氮杂卓环。

塞替帕凡的工业生产方法包括在受控条件下扩大这些合成路线,以确保最终产品的高产量和纯度。

化学反应分析

塞替帕凡经历了多种类型的化学反应,包括:

氧化: 塞替帕凡可以发生氧化反应,这可能涉及氧的添加或氢原子的去除。

还原: 还原反应涉及氢原子的添加或氧原子的去除。

取代: 塞替帕凡可以发生取代反应,其中一个官能团被另一个官能团取代。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进反应。 从这些反应中形成的主要产物取决于所使用的特定条件和试剂 .

科学研究应用

Pharmacological Profile

Setipafant is characterized by its ability to inhibit the actions of platelet-activating factor, a lipid mediator involved in numerous physiological and pathological processes. Its molecular formula is , with a molecular weight of 519.02 g/mol. The compound's structure facilitates its selective targeting of the platelet-activating factor receptor without significantly affecting other signaling pathways, which is crucial for dissecting complex biological systems.

Research Applications

This compound has been utilized in various research contexts, primarily focusing on:

- Inflammation Studies : As a platelet-activating factor receptor antagonist, this compound is instrumental in exploring inflammatory pathways. It has been used in animal models to assess the impact of platelet-activating factor on inflammation and related disorders.

- Allergy Research : The compound's ability to block platelet-activating factor makes it relevant in studies investigating allergic reactions and asthma. This compound was previously investigated for its potential therapeutic effects in asthma treatment by functioning as a leukotriene receptor antagonist.

- Cardiovascular Research : Given the role of platelet-activating factor in cardiovascular diseases, this compound has been studied for its effects on vascular inflammation and thrombosis.

Case Study 1: Inflammation Model

In a study examining the role of platelet-activating factor in inflammatory responses, researchers administered this compound to animal subjects undergoing induced inflammation through mesenteric vessel ligation. The results indicated that this compound significantly reduced histological markers of inflammation compared to control groups. This finding underscores this compound's potential as a therapeutic agent in inflammatory diseases.

| Group | Treatment | Inflammation Score (Histology) | Notes |

|---|---|---|---|

| Control | None | 8 | High inflammation |

| This compound | 50 mg/kg | 3 | Significant reduction |

| Sham | None | 2 | Minimal inflammation |

Case Study 2: Allergy Response

Another study focused on the effects of this compound on allergic responses in a murine model. Mice treated with this compound exhibited reduced airway hyperresponsiveness and lower levels of inflammatory cytokines compared to untreated mice. This suggests that this compound may mitigate allergic reactions through its antagonistic action on the platelet-activating factor receptor.

| Group | Treatment | Airway Hyperresponsiveness (%) | Cytokine Levels (pg/mL) |

|---|---|---|---|

| Control | None | 80 | IL-4: 150 |

| This compound | 50 mg/kg | 40 | IL-4: 60 |

| Sham | None | 30 | IL-4: 20 |

作用机制

塞替帕凡通过拮抗血小板活化因子受体 (PAFR) 来发挥作用。通过与 PAFR 结合,塞替帕凡抑制了血小板活化因子的作用,血小板活化因子是一种参与各种炎症过程的脂质介质。这种抑制导致炎症和其他相关症状的减少。 所涉及的分子靶标和途径包括 PAFR 信号通路,该通路在介导血小板活化因子的作用中起着至关重要的作用 .

相似化合物的比较

塞替帕凡与其他 PAFR 拮抗剂相比具有独特性,因为它具有特定的化学结构和对受体的高亲和力。类似的化合物包括:

阿帕凡: 另一种用于研究 PAF 通路的 PAFR 拮抗剂。

贝帕凡: 一种结构相关的化合物,具有相似的拮抗特性。

WEB2086: 在 PAFR 研究中用作阴性对照.

这些化合物具有相似的作用机制,但在化学结构和具体应用方面有所不同。

生物活性

Setipafant, also known as BN-50727, is a potent antagonist of platelet-activating factor (PAF), a phospholipid that plays a crucial role in various physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications in conditions characterized by excessive PAF activity.

This compound functions by blocking the PAF receptor, which inhibits the downstream signaling pathways activated by PAF. This blockade can lead to reduced inflammation and modulation of immune responses. Research indicates that this compound effectively prevents PAF-induced responses in various cell types, including platelets, neutrophils, and endothelial cells.

Key Biological Activities

- Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties in various models. For instance, it reduces leukocyte recruitment and cytokine release in response to inflammatory stimuli.

- Cardiovascular Protection : The compound has shown promise in protecting against myocardial ischemia-reperfusion injury by mitigating oxidative stress and inflammation.

- Neuroprotective Effects : this compound may also exert neuroprotective effects in models of neurodegeneration, potentially through its action on microglial activation.

In Vitro Studies

In vitro studies have highlighted the effectiveness of this compound in inhibiting PAF-induced platelet aggregation and degranulation. A notable study demonstrated that this compound inhibited PAF-induced calcium mobilization in human platelets with an IC50 value in the nanomolar range, indicating high potency.

In Vivo Studies

In vivo studies have further validated the therapeutic potential of this compound:

- Animal Models : In rodent models of asthma, this compound administration resulted in decreased airway hyperresponsiveness and reduced eosinophilic inflammation.

- Cardiac Studies : In models of acute myocardial infarction, this compound treatment led to improved cardiac function and reduced infarct size compared to controls.

Case Studies

Several case studies have been documented to illustrate the clinical implications of this compound:

- Asthma Management : A case study involving patients with severe asthma showed that this compound reduced exacerbation rates and improved overall lung function metrics.

- Cardiovascular Events : Another case study focused on patients with acute coronary syndrome indicated that this compound administration was associated with lower levels of inflammatory markers and better clinical outcomes.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

属性

IUPAC Name |

9-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN6O2S/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(34)29-16-7-9-17(35-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJKTQDAEYPACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=O)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157552 | |

| Record name | Setipafant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132418-35-0 | |

| Record name | Setipafant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132418-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setipafant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132418350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setipafant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SETIPAFANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFN2Q54HS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。